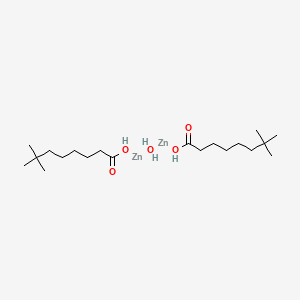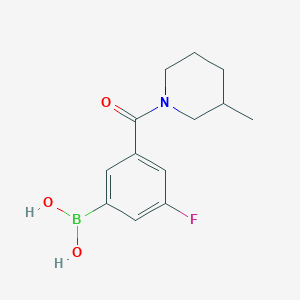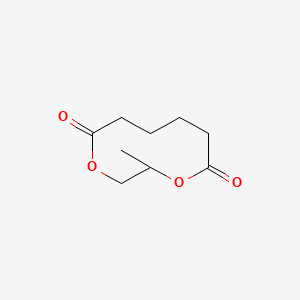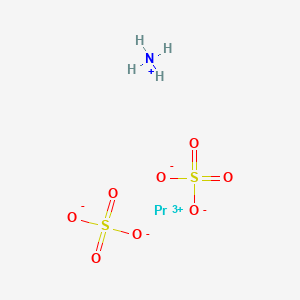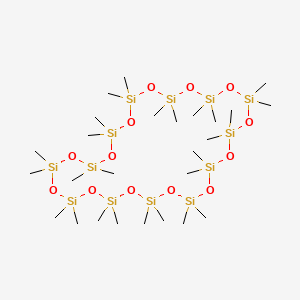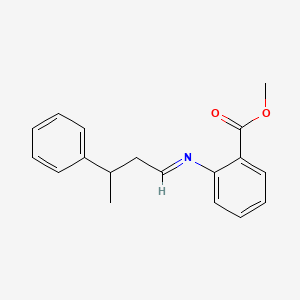
Benzoic acid, 2-((3-phenylbutylidene)amino)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-((3-phenylbutylidene)amino)-, methyl ester is an organic compound with a complex structure that includes a benzoic acid core, a phenylbutylidene group, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-((3-phenylbutylidene)amino)-, methyl ester typically involves a multi-step process. One common method includes the condensation of benzoic acid with 3-phenylbutylideneamine, followed by esterification with methanol. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and advanced catalytic systems can be employed to enhance the yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial applications.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-((3-phenylbutylidene)amino)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring in the benzoic acid core can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Nitrobenzoic acids, halogenated benzoic acids
Scientific Research Applications
Benzoic acid, 2-((3-phenylbutylidene)amino)-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and fragrances.
Mechanism of Action
The mechanism by which Benzoic acid, 2-((3-phenylbutylidene)amino)-, methyl ester exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2-(methylamino)-, methyl ester
- Benzoic acid, 2-(ethylamino)-, methyl ester
- Benzoic acid, 2-(phenylamino)-, methyl ester
Uniqueness
Benzoic acid, 2-((3-phenylbutylidene)amino)-, methyl ester is unique due to the presence of the 3-phenylbutylidene group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects.
Properties
CAS No. |
144761-93-3 |
|---|---|
Molecular Formula |
C18H19NO2 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
methyl 2-(3-phenylbutylideneamino)benzoate |
InChI |
InChI=1S/C18H19NO2/c1-14(15-8-4-3-5-9-15)12-13-19-17-11-7-6-10-16(17)18(20)21-2/h3-11,13-14H,12H2,1-2H3 |
InChI Key |
OFNNBPIYPPTUGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=NC1=CC=CC=C1C(=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


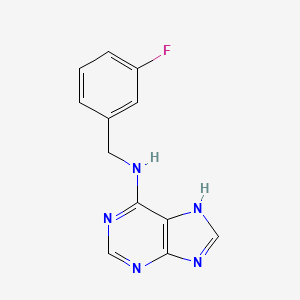
![N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine](/img/structure/B12644695.png)

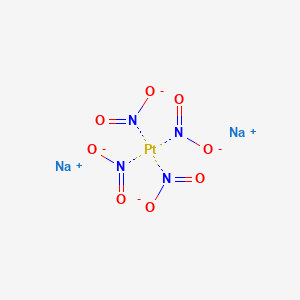
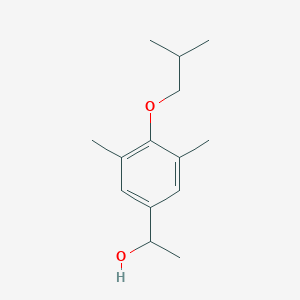
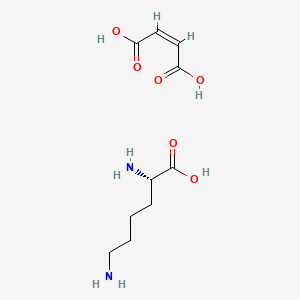
![6-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B12644708.png)
